REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:14]=[C:13]([F:15])[CH:12]=[C:11]([F:16])[C:10]=1[N+:17]([O-])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CCOC(C)=O.[Pt]>[CH2:1]([O:8][C:9]1[CH:14]=[C:13]([F:15])[CH:12]=[C:11]([F:16])[C:10]=1[NH2:17])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC1=C(C(=CC(=C1)F)F)[N+](=O)[O-]
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Name
|
|
Quantity
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18 mL
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Type
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solvent
|
Smiles
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CCOC(=O)C
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Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
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[Pt]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The mixture is filtered through Celite and solvent
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Type
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CUSTOM
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Details
|
removed under reduced pressure
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Type
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CUSTOM
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Details
|
The residue is purified by column chromatography
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Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(N)C(=CC(=C1)F)F
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |